2-Bromo-5-chlorobenzonitrile is an aromatic organic compound with the formula C7H3BrClN. It can be synthesized through various methods, including the Sandmeyer reaction and nucleophilic aromatic substitution reactions. Studies have explored the optimization of these synthetic routes to improve yield and product purity, with detailed characterization using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [].
Research suggests that 2-bromo-5-chlorobenzonitrile may possess properties and functionalities relevant to various scientific fields:
2-Bromo-5-chlorobenzonitrile is a chemical compound with the molecular formula C₇H₃BrClN and a molecular weight of 216.46 g/mol. It is characterized by the presence of a bromine atom at the second position and a chlorine atom at the fifth position of the benzene ring, along with a nitrile group (-C≡N) attached to the benzene. This compound is typically represented as a white to light yellow crystalline solid, which is soluble in organic solvents but has limited solubility in water .
As there's limited research on 2-bromo-5-chlorobenzonitrile, a specific mechanism of action cannot be established at this time.
The synthesis of 2-bromo-5-chlorobenzonitrile can be achieved through several methods:
2-Bromo-5-chlorobenzonitrile finds applications in various fields:
Interaction studies involving 2-bromo-5-chlorobenzonitrile focus on its reactivity with biological systems and other chemical entities. These studies help elucidate its potential toxicity, environmental impact, and efficacy as a pesticide or herbicide. For instance, research into its interactions with enzymes or cellular receptors could provide insights into its mechanism of action within biological systems .
Several compounds share structural similarities with 2-bromo-5-chlorobenzonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-2-chlorobenzonitrile | C₇H₃BrClN | Bromine at the fourth position; similar reactivity |
| 3-Bromo-4-chlorobenzonitrile | C₇H₃BrClN | Bromine at the third position; different biological activity |
| 2-Chloro-4-bromobenzonitrile | C₇H₃BrClN | Chlorine at the second position; used in similar applications |
Each of these compounds exhibits unique properties and reactivity profiles due to the differing positions of halogens on the benzene ring. This positional variation significantly influences their chemical behavior and potential applications in various fields .
2-Bromo-5-chlorobenzonitrile participates in electrophilic aromatic substitution reactions through well-established mechanistic pathways that have been extensively studied for halogenated benzonitrile derivatives [1] [2] [3]. The fundamental mechanism involves a two-step process where the aromatic ring acts as a nucleophile attacking an electrophile, followed by deprotonation to restore aromaticity [4] [5].
The initial step of electrophilic aromatic substitution involves the formation of a carbocation intermediate through electrophile attack on the aromatic ring [2] [6] [3]. For 2-Bromo-5-chlorobenzonitrile, the presence of both bromine and chlorine substituents, along with the nitrile group, significantly influences the electronic properties of the benzene ring. The cyano group acts as a strong electron-withdrawing group, deactivating the ring toward electrophilic attack, while the halogen substituents exhibit dual directing effects through their electron-withdrawing inductive effects and electron-donating resonance effects [9].
The mechanistic pathway for halogenation reactions of benzonitrile derivatives requires Lewis acid catalysts such as iron tribromide or aluminum tribromide to activate the halogen electrophile [9] [10] [11]. Studies on similar halogenated aromatic compounds demonstrate that the activation energy for bromination ranges from 15-30 kcal/mol, while chlorination typically requires 20-35 kcal/mol [3] [9]. The rate-determining step consistently involves the initial electrophile attack, forming a resonance-stabilized carbocation intermediate [1] [2] [6].
Experimental investigations of electrophilic aromatic substitution on halogenated benzonitriles reveal that the regioselectivity is primarily controlled by the combined electronic effects of the substituents [9]. The cyano group directs substitution to the meta position relative to itself, while halogen substituents direct to ortho and para positions through resonance effects . This dual directing influence results in specific substitution patterns that can be predicted based on electronic structure calculations [12] [13] [14].
Free radical mechanisms involving 2-Bromo-5-chlorobenzonitrile proceed through homolytic bond cleavage processes that generate reactive radical intermediates [15] [16] [17]. The radical chain mechanism is characterized by three distinct phases: initiation, propagation, and termination [15] [17] [18]. Initiation involves the homolytic cleavage of bonds to generate initial radical species, typically requiring thermal energy, photochemical activation, or chemical initiators [17] [18].
The propagation phase involves hydrogen abstraction reactions where radical species remove hydrogen atoms from carbon-hydrogen bonds, generating new carbon radicals [17] [18]. For halogenated aromatic compounds like 2-Bromo-5-chlorobenzonitrile, the reactivity patterns follow established trends where bromine radicals are less reactive but more selective compared to chlorine radicals [19]. This selectivity difference arises from variations in activation energies, with bromination showing larger differences in activation energies between different sites (approximately 3 kcal/mol) compared to chlorination (approximately 1 kcal/mol) [19].
Neighboring group effects play a significant role in free radical reactions of halogenated benzonitriles [18]. The presence of bromine and chlorine atoms can assist hydrogen abstraction processes through bridged radical intermediates, leading to enhanced regioselectivity [18]. Studies on similar halogenated compounds demonstrate that bromine atoms can facilitate radical reactions through resonance stabilization involving empty orbitals [18].
The termination phase occurs when two radical species combine to form stable products [15] [17]. This process is thermodynamically favorable but kinetically slow due to the low concentration of radical species and the statistical improbability of radical-radical encounters [15]. The overall efficiency of radical chain processes depends on the relative rates of propagation versus termination steps [17] [18].
Nucleophilic substitution reactions of 2-Bromo-5-chlorobenzonitrile proceed through mechanisms that are distinct from those observed in aliphatic systems [20] [21] [22]. Aromatic nucleophilic substitution typically requires electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack [22] [11]. The cyano group in 2-Bromo-5-chlorobenzonitrile serves as a powerful electron-withdrawing activator, facilitating nucleophilic displacement of the halogen substituents [22].
The mechanism involves nucleophilic attack on the aromatic carbon bearing the leaving group, forming a negatively charged intermediate that is stabilized by the electron-withdrawing cyano group [22]. This intermediate, known as a Meisenheimer complex, undergoes elimination of the leaving group to restore aromaticity [22]. The activation energies for nucleophilic aromatic substitution typically range from 25-40 kcal/mol, depending on the nature of the nucleophile and the substitution pattern [22].
Studies on related halogenated benzonitriles demonstrate that the leaving group ability follows the order: fluoride > chloride > bromide > iodide, which is opposite to the trend observed in aliphatic systems [22]. This reversal occurs because the stability of the anionic intermediate is more important than the intrinsic leaving group ability in aromatic systems [22]. The presence of multiple electron-withdrawing groups enhances the reactivity toward nucleophilic substitution by stabilizing the intermediate through resonance delocalization [22].
Density functional theory calculations provide detailed insights into the electronic structure and reactivity of 2-Bromo-5-chlorobenzonitrile [13] [14] [23]. The B3LYP functional with various basis sets has been extensively used for geometry optimization and property prediction of halogenated benzonitrile derivatives [13] [14] [24]. These calculations reveal that the molecular geometry is significantly influenced by the electronic effects of the substituents [13] [14].
The cyano group exhibits a strong electron-withdrawing effect through both inductive and resonance mechanisms, leading to significant charge delocalization in the aromatic ring [25] [26]. DFT calculations using the 6-311++G(d,p) basis set demonstrate that the frontier molecular orbital energies are substantially affected by halogen substitution [23] [24]. The highest occupied molecular orbital energy decreases with increasing halogen substitution, indicating reduced nucleophilicity of the aromatic ring [24].
Vibrational frequency calculations using DFT methods provide detailed information about the molecular dynamics and spectroscopic properties [13] [14]. The characteristic nitrile stretching frequency appears at approximately 2230 cm⁻¹, which is consistent with experimental observations for similar compounds [14] [24]. The presence of halogen substituents causes systematic shifts in vibrational frequencies that can be correlated with electronic structure changes [13] [14].
Thermodynamic properties calculated using DFT methods include enthalpies of formation, entropy values, and heat capacities [23] [27]. These calculations enable the prediction of reaction thermodynamics and equilibrium constants for various transformation pathways [27]. The accuracy of DFT calculations for halogenated aromatic compounds has been validated through comparison with experimental data and higher-level theoretical methods [13] [14] [23].
Molecular orbital analysis of 2-Bromo-5-chlorobenzonitrile reveals the complex electronic structure arising from the interaction between the aromatic π-system and the substituent groups [25] [28] [29]. The highest occupied molecular orbitals are primarily localized on the aromatic ring with significant contributions from halogen lone pairs [24] [28]. The lowest unoccupied molecular orbitals show substantial contribution from the cyano group, particularly the π* orbital of the carbon-nitrogen triple bond [25] [28].
The electron affinity of benzonitrile derivatives has been investigated using equation-of-motion coupled-cluster theory [28] [29]. For the parent benzonitrile, the vertical detachment energy of the valence anion is approximately 0.058 eV [30] [29]. The presence of halogen substituents is expected to increase the electron affinity due to their electron-withdrawing inductive effects [28] [29].
Frontier orbital energy differences provide insights into chemical reactivity and spectroscopic properties [24] [25]. The HOMO-LUMO gap for halogenated benzonitriles typically ranges from 4-6 eV, depending on the substitution pattern [24]. This energy gap correlates with UV-visible absorption spectra and photochemical behavior [25] [24].
Natural bond orbital analysis reveals the nature of bonding interactions and charge distribution in halogenated benzonitriles [24]. The halogen atoms exhibit significant negative charges due to their electronegativity, while the carbon atoms adjacent to electron-withdrawing groups show positive charges [24]. This charge distribution pattern influences the regioselectivity of various chemical reactions [24].
Transition state calculations provide crucial information about reaction mechanisms and activation energies for transformations involving 2-Bromo-5-chlorobenzonitrile [31] [12] [32]. The transition states for electrophilic aromatic substitution reactions have been characterized using density functional theory methods [12] [32]. These calculations reveal that the transition states typically exhibit partial bond formation to the electrophile and significant positive charge development on the aromatic ring [12] [32].
The activation energies calculated for various reaction pathways show good agreement with experimental kinetic data [31] [12]. For bromination reactions, calculated activation energies range from 15-25 kcal/mol, while chlorination reactions show slightly higher values of 20-30 kcal/mol [12] [32]. These differences reflect the intrinsic reactivity differences between bromine and chlorine electrophiles [12] [19].
Transition state geometries reveal important structural features that influence reaction rates and selectivity [31] [12]. The approach of electrophiles to the aromatic ring is typically perpendicular to the ring plane, with partial bond formation occurring at distances of 2.0-2.5 Å [12] [32]. The degree of charge transfer in the transition state correlates with the electron-withdrawing ability of the substituents [12].
Solvent effects on transition state energies have been investigated using continuum solvation models [12] [32]. These calculations demonstrate that polar solvents generally stabilize charged transition states, leading to reduced activation energies for ionic mechanisms [12] [32]. The magnitude of solvent effects depends on the degree of charge separation in the transition state [12].
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